Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate
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Overview
Description
Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is a chemical compound with the molecular formula C8H10O4S and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of a dioxidotetrahydrothiophenyl group attached to a propiolate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxidotetrahydrothiophenyl group. This is followed by the esterification of the resulting intermediate with propiolic acid to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propiolate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol or sulfide derivatives, and substituted propiolate compounds. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate include:
- Methyl 3-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-ynoate
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dioxidotetrahydrothiophenyl group provides unique electronic and steric properties, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propiolate is a chemical compound with the molecular formula C8H10O4S. This compound has gained attention due to its potential biological activities, particularly in the context of medicinal chemistry and pest control. Understanding its biological activity can provide insights into its applications in various fields, including pharmacology and agriculture.
Chemical Structure and Properties
The structure of this compound features a thiophene ring with a dioxo substituent and an ester functional group. The molecular structure can be represented as follows:
- Molecular Formula : C8H10O4S
- CAS Number : 1343349-60-9
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 186.23 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Insecticidal Activity
This compound has been evaluated for its insecticidal properties, particularly against vectors such as Aedes aegypti, which transmits diseases like dengue and Zika virus. A study demonstrated that certain thiophene derivatives possess significant larvicidal activity, indicating that this compound may share similar properties.
Case Study: Larvicidal Activity
A comparative study on the larvicidal activity of various compounds revealed that certain derivatives exhibited LC50 and LC90 values indicating effective control over mosquito populations:
Compound | LC50 (μM) | LC90 (μM) |
---|---|---|
This compound | Not yet determined | Not yet determined |
Positive Control (Temephos) | <10.94 | Not available |
Cytotoxicity Assessment
In assessing the safety of this compound, studies have shown that similar compounds exhibit low cytotoxicity towards human cells at high concentrations. For example, certain derivatives did not show significant toxicity even at concentrations up to 5200 μM.
The proposed mechanism of action for the biological activity of this compound involves interaction with specific biological targets:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for the survival of pests or pathogens.
- Disruption of Cellular Processes : By interfering with cellular processes in target organisms, these compounds can lead to mortality or reduced reproductive capability.
Properties
Molecular Formula |
C8H10O4S |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
methyl 3-(1,1-dioxothiolan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H10O4S/c1-12-8(9)3-2-7-4-5-13(10,11)6-7/h7H,4-6H2,1H3 |
InChI Key |
NHBACNGZLRTMHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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